molecular formula C31H45N7O7 B13392366 (2S)-1-[(2S)-2-[(2S,3S)-2-[(2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-(4-hydroxyphenyl)propanamido]-3-methylpentanamido]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid

(2S)-1-[(2S)-2-[(2S,3S)-2-[(2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-(4-hydroxyphenyl)propanamido]-3-methylpentanamido]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B13392366
M. Wt: 627.7 g/mol
InChI Key: DUEUCUPESSMDMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angiotensin I/II (3-7) is a peptide fragment derived from the larger angiotensin peptides, which are part of the renin-angiotensin system. This system plays a crucial role in regulating blood pressure and fluid balance in the body. Angiotensin I/II (3-7) is formed through the enzymatic cleavage of angiotensin I and angiotensin II by various peptidases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of angiotensin I/II (3-7) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of angiotensin peptides often involves recombinant DNA technology. This method uses genetically engineered microorganisms to produce large quantities of the peptide. The microorganisms are cultured in bioreactors, and the peptide is extracted and purified from the culture medium .

Chemical Reactions Analysis

Types of Reactions

Angiotensin I/II (3-7) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with modified amino acid sequences .

Scientific Research Applications

Angiotensin I/II (3-7) has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.

    Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, hypertension, and renal disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Angiotensin I/II (3-7) exerts its effects by binding to specific receptors in the body, such as the Mas receptor. This binding activates various signaling pathways, including the nitric oxide pathway, which leads to vasodilation and reduced blood pressure. The peptide also has anti-inflammatory and anti-fibrotic effects, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Angiotensin I/II (3-7) is unique due to its specific sequence and the distinct biological effects it exerts compared to other angiotensin peptides. Its ability to activate the Mas receptor and promote vasodilation sets it apart from angiotensin II, which primarily causes vasoconstriction .

Properties

IUPAC Name

1-[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45N7O7/c1-5-18(4)26(37-27(40)22(35-28(41)25(32)17(2)3)13-19-8-10-21(39)11-9-19)29(42)36-23(14-20-15-33-16-34-20)30(43)38-12-6-7-24(38)31(44)45/h8-11,15-18,22-26,39H,5-7,12-14,32H2,1-4H3,(H,33,34)(H,35,41)(H,36,42)(H,37,40)(H,44,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEUCUPESSMDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45N7O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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